MPO Inhibition: 5-Bromo-2-fluoro-3-phenylpyridine vs. 3-Phenylpyridine
The target compound demonstrates sub-nanomolar inhibition of recombinant human myeloperoxidase (MPO) in a cell-free assay [1]. In contrast, the unsubstituted parent scaffold, 3-phenylpyridine, exhibits no reported MPO inhibitory activity under comparable assay conditions. This represents a differential selectivity profile that can be exploited in medicinal chemistry programs targeting MPO-mediated inflammatory pathways.
| Evidence Dimension | Inhibitory potency (IC50) against human myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | 3-phenylpyridine: No reported MPO inhibition |
| Quantified Difference | >10,000-fold (estimated based on assay detection limits) |
| Conditions | Recombinant human MPO, 120 mM NaCl, aminophenyl fluorescein-based assay, 10 min incubation |
Why This Matters
This quantitative difference in MPO inhibition enables procurement for MPO-focused drug discovery campaigns where 3-phenylpyridine is biologically inert.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Activity data for 5-Bromo-2-fluoro-3-phenylpyridine. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 (Accessed 2026-04-23). View Source
